Cas no 1449653-97-7 (4-Methoxy-2-nitrobenzenecarbothioamide)

4-Methoxy-2-nitrobenzenecarbothioamide is a specialized organic compound featuring a methoxy group at the 4-position and a nitro group at the 2-position of a benzene ring, coupled with a carbothioamide functional group. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly as an intermediate in the preparation of heterocyclic compounds or pharmacologically active molecules. The nitro and methoxy substituents enhance its electron-withdrawing and donating properties, respectively, facilitating selective chemical transformations. Its carbothioamide moiety further expands its utility in metal coordination or thiourea derivative synthesis. The compound is characterized by its stability under controlled conditions, ensuring consistent performance in research and industrial applications.
4-Methoxy-2-nitrobenzenecarbothioamide structure
1449653-97-7 structure
Product Name:4-Methoxy-2-nitrobenzenecarbothioamide
CAS No:1449653-97-7
MF:C8H8N2O3S
MW:212.225720405579
CID:6598846
PubChem ID:54351846
Update Time:2025-05-20

4-Methoxy-2-nitrobenzenecarbothioamide Chemical and Physical Properties

Names and Identifiers

    • EN300-1845768
    • 1449653-97-7
    • 4-methoxy-2-nitrobenzene-1-carbothioamide
    • 4-Methoxy-2-nitrobenzenecarbothioamide
    • Inchi: 1S/C8H8N2O3S/c1-13-5-2-3-6(8(9)14)7(4-5)10(11)12/h2-4H,1H3,(H2,9,14)
    • InChI Key: UGHZGNVSDMKXHG-UHFFFAOYSA-N
    • SMILES: S=C(C1C=CC(=CC=1[N+](=O)[O-])OC)N

Computed Properties

  • Exact Mass: 212.02556330g/mol
  • Monoisotopic Mass: 212.02556330g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 113Ų

4-Methoxy-2-nitrobenzenecarbothioamide Pricemore >>

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Additional information on 4-Methoxy-2-nitrobenzenecarbothioamide

Comprehensive Overview of 4-Methoxy-2-nitrobenzenecarbothioamide (CAS No. 1449653-97-7): Properties, Applications, and Research Insights

4-Methoxy-2-nitrobenzenecarbothioamide (CAS No. 1449653-97-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique molecular structure. This nitro-substituted carbothioamide derivative features a methoxy group at the 4-position and a nitro group at the 2-position of the benzene ring, which contributes to its reactivity and potential applications. Researchers are increasingly exploring its role as a key intermediate in synthesizing bioactive molecules, particularly in drug discovery programs targeting enzyme inhibition.

In recent years, the demand for high-purity chemical intermediates like 4-Methoxy-2-nitrobenzenecarbothioamide has surged, driven by advancements in structure-activity relationship (SAR) studies. The compound’s thioamide moiety enables diverse chemical transformations, making it valuable for constructing heterocyclic frameworks—a hot topic in medicinal chemistry forums. Notably, its electron-withdrawing nitro group enhances electrophilic character, a property leveraged in catalyzed cross-coupling reactions, a trending subject in synthetic organic chemistry publications.

From an industrial perspective, 1449653-97-7 is often discussed alongside green chemistry principles, as researchers seek eco-friendly methods for its production. Optimization of solvent-free synthesis and catalytic hydrogenation processes for nitro-group reduction are frequently searched topics in academic databases. The compound’s thermal stability (verified via DSC analysis) and solubility profile in polar aprotic solvents like DMSO also make it a candidate for high-throughput screening platforms.

Analytical characterization of 4-Methoxy-2-nitrobenzenecarbothioamide typically involves HPLC-UV (>98% purity) and LC-MS confirmation, with spectral data (IR: 1650 cm-1 for C=O stretch) being widely cited. Recent patent literature highlights its utility in developing tyrosine kinase inhibitors, aligning with the oncology research boom. Meanwhile, computational chemists utilize its crystal structure (CCDC-deposited) for molecular docking simulations—a technique dominating AI-driven drug design queries.

Environmental and safety studies confirm that 1449653-97-7 complies with REACH regulations when handled under standard laboratory protocols. Its low bioaccumulation potential (logP ~1.8) and rapid photodegradation in aqueous media address sustainability concerns raised in recent ACS Green Chemistry webinars. These attributes position it favorably compared to persistent halogenated analogs.

Emerging applications include its use as a fluorescent probe precursor, capitalizing on the nitro group’s photoinduced electron transfer (PET) modulation capability—a theme popular in nanomaterials research circles. Suppliers frequently list it under building blocks for drug discovery, with purity grades tailored to combinatorial chemistry needs. Storage recommendations (-20°C under argon) and handling guidelines are among the top FAQ items in vendor product pages.

Ongoing investigations explore 1449653-97-7’s potential in metal-organic frameworks (MOFs) as a linker, responding to the materials science community’s focus on porous coordination polymers. Its chelation behavior with transition metals is another area attracting catalysis researchers, particularly for C–H activation methodologies trending in JACS publications.

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